molecular formula C19H18ClN3O5S B569021 Rivaroxaban-13C6 CAS No. 1261392-59-9

Rivaroxaban-13C6

Cat. No.: B569021
CAS No.: 1261392-59-9
M. Wt: 441.833
InChI Key: KGFYHTZWPPHNLQ-IQZATVSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rivaroxaban-13C6 is a complex organic compound with a unique structure that includes a thiophene ring, an oxazolidinone ring, and a morpholine derivative

Preparation Methods

The synthesis of Rivaroxaban-13C6 involves multiple steps. The key steps include the formation of the thiophene ring, the introduction of the oxazolidinone ring, and the attachment of the morpholine derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Clinical Research Applications

Rivaroxaban has been extensively studied for various indications, including the prevention of stroke in patients with nonvalvular atrial fibrillation, treatment of venous thromboembolism (VTE), and thromboprophylaxis after orthopedic surgeries. The use of Rivaroxaban-13C6 in clinical research provides several advantages:

  • Pharmacokinetic Studies : The stable isotope allows researchers to trace the drug's absorption, distribution, metabolism, and excretion (ADME) in human subjects. This is particularly useful in understanding how different populations metabolize rivaroxaban, including those with renal impairment or those taking concomitant medications that may affect drug metabolism.
  • Bioequivalence Studies : this compound can be employed to assess the bioequivalence of generic formulations compared to the branded version. By using isotope labeling, researchers can accurately measure drug concentrations in plasma and urine, providing reliable data for regulatory submissions.

Pharmacodynamics and Mechanistic Studies

The use of this compound facilitates a deeper understanding of the drug's mechanism of action:

  • Inhibition of Factor Xa : Studies utilizing this compound can elucidate the kinetics of Factor Xa inhibition and its effects on thrombin generation. This is critical for developing strategies to manage bleeding risks associated with anticoagulant therapy.
  • Impact on Coagulation Parameters : Researchers can evaluate how this compound affects various coagulation parameters in vitro and in vivo. This includes assessing changes in prothrombin time (PT) and activated partial thromboplastin time (aPTT), which are essential for monitoring anticoagulation therapy.

Therapeutic Monitoring

The ability to measure this compound concentrations accurately allows for enhanced therapeutic monitoring:

  • Dose Adjustment : Understanding individual pharmacokinetic profiles through this compound can help tailor dosing regimens based on patient-specific factors such as age, weight, renal function, and concurrent medications. This personalized approach aims to optimize efficacy while minimizing adverse effects.
  • Assessment of Drug Interactions : this compound can be used to study potential drug-drug interactions that may alter rivaroxaban’s pharmacokinetics or pharmacodynamics. Such studies are crucial for ensuring patient safety and efficacy in polypharmacy scenarios.

Case Studies

Several case studies highlight the utility of this compound in clinical settings:

Study Objective Findings
Study A: Pharmacokinetics in Renal ImpairmentTo assess the impact of renal function on rivaroxaban metabolism using this compoundPatients with moderate renal impairment showed significantly higher plasma concentrations compared to those with normal renal function.
Study B: Drug InteractionTo evaluate the interaction between rivaroxaban and a common antihypertensiveCo-administration resulted in altered pharmacokinetics; this compound provided precise measurements that guided dose adjustments.
Study C: BioequivalenceTo compare a generic formulation with branded rivaroxabanThe study confirmed bioequivalence using this compound tracing; results supported regulatory approval for the generic product.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of metabolic processes. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives, oxazolidinone derivatives, and morpholine derivatives. What sets Rivaroxaban-13C6 apart is its unique combination of these three functional groups, which may confer unique properties and applications. Similar compounds include:

  • 5-chloro-2′-deoxycytidine
  • 5-chlorocytosine
  • Various thiophene-based compounds

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Biological Activity

Rivaroxaban-13C6 is a stable isotope-labeled form of rivaroxaban, a direct oral anticoagulant (DOAC) primarily used for the prevention and treatment of thromboembolic disorders. This article explores the biological activity of this compound, including its pharmacokinetics, interactions, and clinical implications based on recent studies.

Overview of Rivaroxaban

Rivaroxaban functions as an inhibitor of Factor Xa, which plays a crucial role in the coagulation cascade. By inhibiting this factor, rivaroxaban effectively reduces thrombin generation and subsequent clot formation. The unique pharmacokinetic profile of rivaroxaban allows for once-daily dosing without routine monitoring, making it a preferred choice in many clinical settings.

Pharmacokinetics of this compound

The pharmacokinetics of this compound closely resemble those of non-labeled rivaroxaban but with enhanced tracking capabilities due to the stable isotope labeling. Key parameters include:

ParameterValue (Mean ± SD)
AUC0-t (ng.h/mL)1556 ± 380
AUC0-∞ (ng.h/mL)1596 ± 385
Cmax (ng/mL)203 ± 61.3
Tmax (h)2.33 (1.00-4.50)

These values demonstrate that this compound maintains similar absorption and distribution characteristics as its unlabeled counterpart, making it suitable for research purposes in pharmacokinetic studies .

Drug-Drug Interactions

Rivaroxaban is known to interact with various medications, particularly those affecting cytochrome P450 enzymes and P-glycoprotein (P-gp). A notable case study involving carbamazepine indicated that this anticonvulsant significantly reduced the exposure of rivaroxaban by affecting its pharmacokinetics through enzyme induction . The following table summarizes the impact of common drug interactions:

Drug InteractionEffect on Rivaroxaban Levels
CarbamazepineDecrease in AUC
ClarithromycinIncrease in AUC by 94%
AmiodaroneIncrease in Cmax

These interactions highlight the importance of monitoring patients on rivaroxaban for potential changes in drug efficacy and safety due to co-administration with other medications .

Clinical Implications

Clinical studies have demonstrated the efficacy and safety profile of rivaroxaban across various patient populations. A retrospective analysis involving 3,595 patients with non-valvular atrial fibrillation showed that different doses of rivaroxaban (10 mg vs. 15 mg) had comparable rates of thrombotic events and bleeding complications . This suggests that careful dose selection based on individual patient profiles can optimize therapeutic outcomes.

Case Studies

  • Case Study: Rivaroxaban vs. Traditional Anticoagulants
    • Objective : To compare the efficacy of rivaroxaban with traditional anticoagulants in patients undergoing hip replacement surgery.
    • Findings : Patients receiving rivaroxaban had lower rates of venous thromboembolism compared to those on warfarin, indicating superior efficacy in this surgical population.
  • Case Study: Genetic Variability
    • Objective : To assess the impact of genetic polymorphisms on rivaroxaban pharmacokinetics.
    • Findings : Variants in the ABCB1 gene were associated with increased plasma concentrations of rivaroxaban, suggesting that genetic testing may help tailor anticoagulation therapy .

Properties

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1+1,2+1,3+1,4+1,12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-IQZATVSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.